molecular formula C5H7F2NO B3012572 2,2-Difluoro-1-Methylcyclopropanecarboxamide CAS No. 128230-75-1

2,2-Difluoro-1-Methylcyclopropanecarboxamide

Cat. No.: B3012572
CAS No.: 128230-75-1
M. Wt: 135.114
InChI Key: AFXQGQXDNQXECC-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-Methylcyclopropanecarboxamide is a chemical compound with the molecular formula C5H7F2NO It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-Methylcyclopropanecarboxamide typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-Methylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluoro-1-Methylcyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-Methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopropanecarboxamide: Similar structure but lacks the methyl group.

    1-Methylcyclopropanecarboxamide: Similar structure but lacks the fluorine atoms.

    2,2-Difluoro-1-Methylcyclopropanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

2,2-Difluoro-1-Methylcyclopropanecarboxamide is unique due to the presence of both fluorine atoms and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-1-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXQGQXDNQXECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Gaseous ammonia is passed for 90 minutes into a stirred solution of 15.45 g (0.1 mol) of 2,2-difluoro-1-methyl-cyclopropane-carbonyl chloride in 80 ml of dioxane at 20° to 30° C. The resultant suspension is then evaporated to dryness under a water pump vacuum. The residue remaining is stirred with 50 ml of water, filtered off with suction and dried. In this manner, 11 g (81% of theory) of 2,2-difluoro-1-methyl-cyclopropyl-carboxamide in form of a solid substance of melting point 125°-127° C. are obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
15.45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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